molecular formula C15H13ClN2S B2799078 N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine CAS No. 284674-30-2

N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine

Cat. No. B2799078
CAS RN: 284674-30-2
M. Wt: 288.79
InChI Key: RLZINRKDFUDZLH-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine” is a complex organic compound. Based on its name, it likely contains a benzothiazin ring, which is a type of heterocyclic compound . It also seems to have a chlorobenzyl group attached to it, which is a common functional group in organic chemistry .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including the formation of the benzothiazin ring and the attachment of the chlorobenzyl group . The exact method would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could vary widely depending on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Chemical Properties

One aspect of the research focuses on the synthesis and chemical properties of benzothiazin derivatives, including N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine. For instance, Kobayashi et al. (2011) developed a two-pot synthesis method for N,N-disubstituted 4H-3,1-benzothiazin-2-amines from aryl(2-isothiocyanatophenyl)methanones using secondary amines. This method showcases the versatility and potential modifications of the benzothiazin backbone for various applications (Kobayashi & Kanbe, 2011).

Biological Activity

Research into the biological activities of benzothiazin derivatives has revealed their potential in addressing microbial resistance. Chavan and Pai (2007) synthesized N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole and found them to exhibit good to moderate antibacterial activity against a range of microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (Chavan & Pai, 2007).

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment and follow safety protocols when handling and disposing of this compound .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c16-13-7-5-11(6-8-13)9-17-15-18-14-4-2-1-3-12(14)10-19-15/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZINRKDFUDZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=NCC3=CC=C(C=C3)Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine

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